(1H-Imidazo[4,5-b]pyridin-7-yl)methanol
Overview
Description
(1H-Imidazo[4,5-b]pyridin-7-yl)methanol is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure with a methanol group attached at the 7th position. This compound is part of a broader class of imidazopyridines, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Imidazo[4,5-b]pyridin-7-yl)methanol typically involves the construction of the imidazo[4,5-b]pyridine core followed by the introduction of the methanol group. Common synthetic methods include:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde.
Wallach Synthesis: This involves the oxidative cyclization of o-phenylenediamine with glyoxal.
Dehydrogenation of Imidazolines: This method involves the dehydrogenation of imidazolines to form imidazoles.
From Alpha Halo-Ketones: This involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald Synthesis: This involves the reaction of an alpha halo-ketone with an amidine.
Amino Nitrile Method: This involves the reaction of an amino nitrile with an aldehyde.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale adaptations of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(1H-Imidazo[4,5-b]pyridin-7-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazo[4,5-b]pyridine core can be reduced under specific conditions.
Substitution: The hydrogen atoms on the imidazo[4,5-b]pyridine core can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic reagents (e.g., Grignard reagents).
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of reduced imidazo[4,5-b]pyridine derivatives.
Substitution: Formation of substituted imidazo[4,5-b]pyridine derivatives.
Scientific Research Applications
(1H-Imidazo[4,5-b]pyridin-7-yl)methanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including as a GABA A receptor agonist.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (1H-Imidazo[4,5-b]pyridin-7-yl)methanol involves its interaction with specific molecular targets and pathways. For example, as a GABA A receptor agonist, it modulates the activity of the GABA A receptor, which plays a crucial role in the central nervous system . This modulation can lead to various therapeutic effects, including anxiolytic and anticonvulsant activities.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Similar structure but with different biological activities.
Imidazo[1,2-a]pyridine: Another isomer with distinct pharmacological properties.
Imidazo[1,5-a]pyridine: Known for its use in various therapeutic applications.
Uniqueness
(1H-Imidazo[4,5-b]pyridin-7-yl)methanol is unique due to its specific substitution pattern and the presence of the methanol group, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1H-imidazo[4,5-b]pyridin-7-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c11-3-5-1-2-8-7-6(5)9-4-10-7/h1-2,4,11H,3H2,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTZLGWDAFVWCKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1CO)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60632689 | |
Record name | (1H-Imidazo[4,5-b]pyridin-7-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60632689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912451-71-9 | |
Record name | (1H-Imidazo[4,5-b]pyridin-7-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60632689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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